molecular formula C29H25Cl2NO5S B13378613 ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

ethyl (5Z)-2-[(4-tert-butylbenzoyl)amino]-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-oxothiophene-3-carboxylate

Cat. No.: B13378613
M. Wt: 570.5 g/mol
InChI Key: AMXQUXNONZBTGA-UPGXFCGVSA-N
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Description

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the furan ring: This step involves the formation of the furan ring, which can be done through a condensation reaction.

    Attachment of the benzoyl group: The benzoyl group is introduced through an acylation reaction using 4-tert-butylbenzoyl chloride.

    Final esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to reduce specific functional groups, such as carbonyl groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[(4-tert-butylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but lacks the furan ring.

    Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate: Similar structure but with a different substitution pattern on the furan ring.

Uniqueness

Ethyl 2-[(4-tert-butylbenzoyl)amino]-5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-4-oxo-4,5-dihydro-3-thiophenecarboxylate is unique due to its specific combination of functional groups and substitution patterns. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C29H25Cl2NO5S

Molecular Weight

570.5 g/mol

IUPAC Name

ethyl (5Z)-2-(4-tert-butylbenzoyl)imino-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-4-hydroxythiophene-3-carboxylate

InChI

InChI=1S/C29H25Cl2NO5S/c1-5-36-28(35)24-25(33)23(15-19-11-13-22(37-19)20-12-10-18(30)14-21(20)31)38-27(24)32-26(34)16-6-8-17(9-7-16)29(2,3)4/h6-15,33H,5H2,1-4H3/b23-15-,32-27?

InChI Key

AMXQUXNONZBTGA-UPGXFCGVSA-N

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)/SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)SC1=NC(=O)C4=CC=C(C=C4)C(C)(C)C)O

Origin of Product

United States

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